molecular formula C19H12BrClO6 B2540841 2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate CAS No. 941943-90-4

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Cat. No. B2540841
CAS RN: 941943-90-4
M. Wt: 451.65
InChI Key: XAECEVSPWIVEJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate" is a derivative of 2H-chromene, which is a class of compounds known for their diverse biological activities and potential pharmaceutical applications. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential for synthesis of metal chelates, similar to other chromene derivatives .

Synthesis Analysis

The synthesis of chromene derivatives often involves reactions that introduce various substituents into the chromene core. For instance, the reaction between 3-formylchromone and 3-amino-4-chlorobenzoic acid can lead to a derivative of 4-chromanone through nucleophilic addition, which is accompanied by the opening of the pyrone ring . Additionally, Wittig homologation has been used to synthesize substituted 2,3-dihydrobenzoxepine-4-carboxylates from 2-(chloromethyl)-2H-chromen-2-ol derivatives, demonstrating the versatility of chromene compounds in organic synthesis .

Molecular Structure Analysis

The molecular structure of chromene derivatives can be complex, with various functional groups contributing to their overall geometry and reactivity. Single crystal X-ray structural analysis has been employed to determine the precise geometries of such compounds, revealing the presence of intramolecular and intermolecular hydrogen bonds that can influence their stability and reactivity . Additionally, computational studies using density functional theory (DFT) have been used to optimize geometries and predict absorption spectra, providing insight into the electronic properties of these molecules .

Chemical Reactions Analysis

Chromene derivatives can undergo a range of chemical reactions, including nucleophilic substitutions and cyclizations. For example, the thermal cyclization of certain chromene esters can lead to the formation of new chromene derivatives with different substitution patterns . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, as well as the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives are influenced by their molecular structure. For instance, the presence of methoxy groups and the nature of the substituents can affect the compound's thermal stability, as seen in the thermal investigation of certain chromanone ligands . Crystal structures and Hirshfeld surface analysis have provided detailed information on the intermolecular interactions and conformations of chromene derivatives, which are crucial for understanding their behavior in different environments . Theoretical studies complement these findings by predicting the most stable molecular conformations and the energy differences between them .

Scientific Research Applications

Anticancer Drug Development

Research focused on the synthesis and evaluation of compounds with similar structures for anticancer applications has shown promising results. Certain compounds, including those with chromene and chlorophenyl groups, have demonstrated high tumor specificity with minimal toxicity to normal cells. For example, a study by Sugita et al. (2017) explored the tumor specificity and keratinocyte toxicity of various synthesized compounds, identifying those with potential for anticancer drug development due to their ability to induce apoptotic cell death in cancer cells while minimizing harm to healthy cells (Sugita, Takao, Uesawa, & Sakagami, 2017).

Environmental Impact and Degradation

The environmental fate and degradation of chlorophenols, a group to which the chlorophenyl moiety of the compound belongs, have been extensively studied due to their presence in industrial waste and potential toxicological effects. Krijgsheld and Gen (1986) provided an assessment of the impact of chlorophenols on the aquatic environment, highlighting the moderate toxicity to both mammalian and aquatic life and discussing their degradation under various conditions (Krijgsheld & Gen, 1986).

Synthetic Protocols for Chromenes

Chromenes, like the one present in the compound of interest, are significant in medicinal chemistry due to their biological activities. Mazimba (2016) reviewed synthetic protocols for 6H-benzo[c]chromen-6-ones, highlighting their importance as core structures in pharmacologically active molecules. The review discusses various methods for synthesizing these compounds, pointing towards their utility in creating bioactive molecules (Mazimba, 2016).

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 6-bromo-8-methoxy-2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12BrClO6/c1-25-16-8-12(20)6-11-7-14(19(24)27-17(11)16)18(23)26-9-15(22)10-2-4-13(21)5-3-10/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECEVSPWIVEJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12BrClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenyl)-2-oxoethyl 6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.